![molecular formula C19H26Cl2N2O B609127 ML218 CAS No. 1346233-68-8](/img/structure/B609127.png)
ML218
描述
科学研究应用
Chemistry
- Research Tool : ML218 is utilized as a tool compound to study the role of T-type calcium channels in various chemical processes.
Biology
- Physiological Studies : Employed to understand the physiological and pathological roles of T-type calcium channels in biological systems.
- Cellular Effects : Inhibits burst activity in neurons from the subthalamic nucleus (STN), providing insights into its effects on neuronal firing patterns .
Medicine
- Neurological Disorders : Investigated for its potential therapeutic effects in treating conditions such as:
- Parkinson's Disease : this compound has shown efficacy in preclinical models of Parkinson's disease by reversing haloperidol-induced catalepsy, indicating its potential as a treatment option .
- Epilepsy : Its ability to modulate calcium currents suggests possible applications in managing seizure disorders .
- Pain Management : The compound is being explored for its analgesic properties due to its action on T-type calcium channels .
Industry
- Drug Development : Used in the development of new drugs targeting T-type calcium channels and screening potential therapeutic compounds .
Parkinson's Disease
In a study focusing on haloperidol-induced catalepsy in rats, this compound demonstrated significant efficacy comparable to A2A antagonists, which are clinically validated targets for Parkinson's treatment. The study highlighted this compound's ability to inhibit low-threshold spikes and rebound burst activity in STN neurons, suggesting its potential as a therapeutic agent for managing Parkinsonian symptoms .
Ischemia-Reperfusion Injury
Another investigation assessed this compound's effects on ischemia-reperfusion-induced abnormalities. Treatment with this compound resulted in dose-dependent improvements in behavioral, biochemical, and histopathological outcomes following ischemic events. This supports its role not only in neurological disorders but also in conditions involving ischemic injury .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : High brain penetration with a brain AUC/plasma AUC ratio of 7.4.
- Clearance : Moderate hepatic clearance observed in human liver microsomes (12.7 mL/min/kg), indicating potential for systemic therapeutic use.
- Half-life : Approximately 7 hours, allowing for sustained effects following administration .
作用机制
ML218 通过选择性抑制 T 型钙通道 (Cav3.1、Cav3.2、Cav3.3) 来发挥作用 . 这种抑制减少了钙离子流入神经元,从而降低了神经元的兴奋性和爆发性活动 . 该化合物在丘脑底核神经元中显示出强大的作用,表明其在帕金森病等疾病中的治疗作用 . 分子靶标包括 T 型钙通道,所涉及的途径与钙信号传导和神经元活动有关 .
类似化合物:
米贝弗地尔: 另一种 T 型钙通道抑制剂,但与 this compound 相比,选择性较低.
TTA-A2: 一种选择性的 T 型钙通道阻滞剂,在神经学研究中具有类似的应用.
Z944: 一种有效的 T 型钙通道抑制剂,用于疼痛管理研究.
This compound 的独特性: This compound 由于其对 T 型钙通道的高选择性和其穿透血脑屏障的能力而脱颖而出 . 这使其成为研究这些通道在中枢神经系统中的作用以及开发针对神经系统疾病的潜在疗法的宝贵工具 .
生化分析
Biochemical Properties
ML218 interacts with T-type Ca2+ channels, specifically Cav3.1, Cav3.2, and Cav3.3 . It inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . This interaction results in the inhibition of the burst activity in subthalamic nucleus (STN) neurons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the burst activity in subthalamic nucleus (STN) neurons . In addition, this compound has been found to inhibit oral cancer cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with T-type Ca2+ channels. It selectively inhibits these channels, thereby affecting calcium current and influencing cellular functions . This inhibition of T-type calcium current leads to a decrease in low threshold spike and rebound burst activity in STN neurons .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound has good drug metabolism and pharmacokinetics (DMPK) properties . It has acceptable in vivo rat PK and excellent brain levels .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol . The free brain and plasma concentrations of this compound increase in a dose-proportional manner across the dose range .
Transport and Distribution
Details about the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound can penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.
Subcellular Localization
Given its ability to penetrate the blood-brain barrier , it is likely that it localizes to neuronal cells where it interacts with T-type Ca2+ channels.
准备方法
合成路线和反应条件: ML218 的合成涉及多个步骤,从商业上可获得的起始原料开始。 关键步骤包括形成氮杂双环己烷核心,然后进行官能化以引入二氯苯甲酰胺部分 . 反应条件通常涉及使用有机溶剂,如二甲亚砜 (DMSO),并且需要精确控制温度和 pH 值以确保高产率和纯度 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以最大限度地提高产率并最大限度地减少杂质。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 由于存在反应性官能团,例如二氯苯甲酰胺部分,ML218 主要经历取代反应 . 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件:
氧化反应: 可以在受控条件下使用氧化剂,如过氧化氢或高锰酸钾.
还原反应: 通常使用还原剂,如硼氢化钠或氢化铝锂.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以生成酰胺衍生物,而氧化反应可以生成 this compound 的氧化类似物 .
相似化合物的比较
Mibefradil: Another T-type calcium channel inhibitor but with less selectivity compared to ML218.
TTA-A2: A selective T-type calcium channel blocker with similar applications in neurological research.
Z944: A potent T-type calcium channel inhibitor used in pain management research.
Uniqueness of this compound: this compound stands out due to its high selectivity for T-type calcium channels and its ability to penetrate the blood-brain barrier . This makes it a valuable tool for studying the role of these channels in the central nervous system and for developing potential therapies for neurological disorders .
生物活性
ML218 is a selective inhibitor of T-type calcium channels, primarily targeting the Cav3.2 and Cav3.3 subtypes. It has emerged as a significant compound in neuropharmacology, particularly for its potential therapeutic applications in disorders such as Parkinson's disease (PD). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and efficacy in various preclinical models.
T-Type Calcium Channel Inhibition
This compound exhibits potent inhibitory activity against T-type calcium channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3. These values indicate a high level of selectivity and potency, making this compound an effective tool for studying the physiological and pathological roles of T-type calcium channels in the central nervous system (CNS) .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Plasma Protein Binding : this compound demonstrates good free fraction levels in both rat (fu = 9.1%) and human plasma (fu = 3.3%) .
- Clearance Rates : The compound shows high intrinsic clearance in rat liver microsomes (CLint = 115 mL/min/kg) but lower clearance in human liver microsomes (CLint = 12.7 mL/min/kg) .
- Brain Penetration : this compound has a favorable brain/plasma AUC ratio of 7.4, indicating excellent CNS penetration, which is crucial for its potential therapeutic effects in neurological disorders .
Safety Profile
In preclinical evaluations, this compound was found to have minimal adverse effects on ECG parameters and did not produce significant toxicity at the doses tested . This safety profile enhances its viability as a candidate for further development in treating neurological conditions.
Parkinson's Disease Models
This compound's efficacy was evaluated using the haloperidol-induced catalepsy model, a standard test for anti-Parkinsonian activity:
- Dose-Dependent Effects : this compound demonstrated a dose-dependent reversal of cataleptic behavior induced by haloperidol (0.75 mg/kg). The efficacy was comparable to that of A2A antagonists, which are clinically validated targets for PD treatment .
- Electrophysiological Impact : Studies indicated that this compound effectively inhibited T-type calcium currents and reduced low-threshold spikes in subthalamic nucleus neurons, suggesting its potential to modulate basal ganglia circuitry involved in PD .
Cancer Cell Proliferation Inhibition
Recent studies have also explored this compound's effects on oral cancer cells:
- Comparative Efficacy : this compound hydrochloride was found to be more effective than capsaicin in reducing bacterial antigen-induced proliferation of Cal 27 oral cancer cells .
- Mechanism of Action : The compound modulated apoptosis pathways and influenced gene expression related to cell proliferation, showcasing its potential as an anticancer agent .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
IC50 (Cav3.2) | 310 nM |
IC50 (Cav3.3) | 270 nM |
Plasma Protein Binding (Rat) | 9.1% |
Plasma Protein Binding (Human) | 3.3% |
Intrinsic Clearance (Rat) | 115 mL/min/kg |
Intrinsic Clearance (Human) | 12.7 mL/min/kg |
Brain/Plasma AUC Ratio | 7.4 |
Case Studies
-
Parkinson's Disease Efficacy :
- Study demonstrated reversal of haloperidol-induced catalepsy.
- Electrophysiological studies confirmed inhibition of T-type calcium currents.
-
Oral Cancer Cell Proliferation :
- This compound hydrochloride showed superior efficacy over capsaicin.
- Induction of apoptosis and modulation of proliferation factors were observed.
属性
IUPAC Name |
3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIGYLGKSBYBC-ALOPSCKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346233-68-8 | |
Record name | 1346233-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。